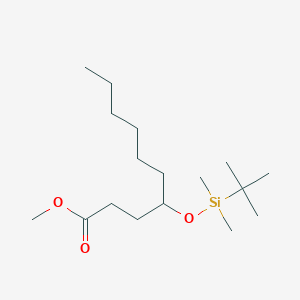
Methyl 4-((tert-butyldimethylsilyl)oxy)decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((tert-butyldimethylsilyl)oxy)decanoate is an organic compound that belongs to the class of silyl ethers. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to the oxygen atom of a decanoate ester. Silyl ethers are commonly used as protecting groups in organic synthesis due to their stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butyldimethylsilyl)oxy)decanoate typically involves the reaction of methyl 4-hydroxydecanoate with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature. The reaction proceeds via the formation of a silyl ether intermediate, which is then converted to the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tert-butyldimethylsilyl)oxy)decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is used to remove the silyl ether group.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-((tert-butyldimethylsilyl)oxy)decanoate has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butyldimethylsilyl)oxy)decanoate primarily involves the protection of hydroxyl groups during chemical reactions. The TBDMS group provides steric hindrance, preventing unwanted side reactions. The silyl ether bond can be selectively cleaved under mild acidic or basic conditions, allowing for the controlled release of the protected hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((trimethylsilyl)oxy)decanoate: Similar in structure but with a trimethylsilyl (TMS) group instead of TBDMS.
Methyl 4-((triisopropylsilyl)oxy)decanoate: Contains a triisopropylsilyl (TIPS) group, offering different steric properties.
Methyl 4-((tert-butyldiphenylsilyl)oxy)decanoate: Features a tert-butyldiphenylsilyl (TBDPS) group, providing greater stability.
Uniqueness
Methyl 4-((tert-butyldimethylsilyl)oxy)decanoate is unique due to the balance it offers between stability and ease of removal. The TBDMS group is more hydrolytically stable than TMS but easier to remove than TIPS or TBDPS, making it a versatile protecting group in organic synthesis .
Properties
Molecular Formula |
C17H36O3Si |
|---|---|
Molecular Weight |
316.6 g/mol |
IUPAC Name |
methyl 4-[tert-butyl(dimethyl)silyl]oxydecanoate |
InChI |
InChI=1S/C17H36O3Si/c1-8-9-10-11-12-15(13-14-16(18)19-5)20-21(6,7)17(2,3)4/h15H,8-14H2,1-7H3 |
InChI Key |
HOIDUCBIRJZKMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC(=O)OC)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















